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molecular formula C7H5IO3 B1302134 5-Hydroxy-2-iodobenzoic acid CAS No. 57772-57-3

5-Hydroxy-2-iodobenzoic acid

Cat. No. B1302134
M. Wt: 264.02 g/mol
InChI Key: QTYOSOIAZLKAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772197B2

Procedure details

Suspension of 2-amino-5-hydroxybenzoic acid (5.0 g, 32.7 mmol) in deionized water (100 mL) was mixed with 60 mL of concentrated sulfuric acid, which was added dropwise, resulting in a clear solution, which was held at 4° C. overnight, yielding suspension of white crystals. The suspension, while still cold, was mixed with 20 mL of an aqueous solution of sodium nitrite (2.4 g, 34.8 mmol). The resulting yellow-orange solution was mixed with 20 mL of an aqueous solution of potassium iodide (7.4 g, 44.6 mmol), which was added dropwise. The resulting mixture, dark-brown in color, was kept at 90° C. for 1 h and then was kept at 4° C. overnight affording dark red to brown crystals, which were filtered off and redissolved in 100 mL of deionized boiling water. Activated charcoal (7 g) was added to the hot solution, which was held at 90° C. for 1 h. The slurry, while hot, was filtered off using filter paper (retention, 10 μm) and the supernatant was kept at 4° C. resulting in faintly orange crystals, which were filtered off and dried in a desiccator at r.t. C7H5IO3, found (calc): C, 31.51 (31.84); H, 2.14 (1.91); I, 47.31 (48.07). 1H NMR (400 MHz, DMSO-d6): δ 5.1 (s, 1H, OH), 6.81, 7.38, 7.71 (H3, H5, H2, 1H each, in aromatic ring), 11 (s, 1 H, COOH). Yield, 3.2 g (37 mol %).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:21].[K+]>O>[OH:11][C:8]1[CH:9]=[CH:10][C:2]([I:21])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
aqueous solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
2.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
aqueous solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
7.4 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
resulting in a clear solution, which
CUSTOM
Type
CUSTOM
Details
yielding
ADDITION
Type
ADDITION
Details
suspension of white crystals
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
The resulting mixture, dark-brown in color, was kept at 90° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
was kept at 4° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
affording dark red to brown crystals, which
FILTRATION
Type
FILTRATION
Details
were filtered off
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 100 mL
ADDITION
Type
ADDITION
Details
Activated charcoal (7 g) was added to the hot solution, which
WAIT
Type
WAIT
Details
was held at 90° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The slurry, while hot, was filtered off
FILTRATION
Type
FILTRATION
Details
using filter paper (retention, 10 μm)
CUSTOM
Type
CUSTOM
Details
was kept at 4° C.
CUSTOM
Type
CUSTOM
Details
resulting in faintly orange crystals, which
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
dried in a desiccator at r.t
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC=1C=CC(=C(C(=O)O)C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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